N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide
Description
N-(2,6-Dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide is a synthetic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2,6-dichlorophenyl group and an ethyl-aminated side chain. The compound’s structure combines a heterocyclic scaffold with halogenated aromatic and alkyl substituents, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[ethyl-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-2-23(8-13-20-12-6-7-26-16(12)17(25)21-13)9-14(24)22-15-10(18)4-3-5-11(15)19/h3-7H,2,8-9H2,1H3,(H,22,24)(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNSAMIGSUVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC2=C(C(=O)N1)SC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949743-80-0 | |
| Record name | N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a thienopyrimidine core, which is known for its pharmacological significance. Its molecular formula is C15H16Cl2N4OS, and it has a molecular weight of 367.28 g/mol. The presence of the dichlorophenyl group and the thieno[3,2-d]pyrimidine moiety contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various compounds for their cytotoxic effects on cancer cell lines, this compound demonstrated potent activity against several human tumor cell lines, including LCLC-103H and A-427 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies have shown that derivatives of thienopyrimidine can inhibit viral replication in vitro, suggesting that this compound may possess similar capabilities .
Enzyme Inhibition
In addition to its anticancer and antiviral activities, this compound has been noted for its ability to inhibit certain metabolic enzymes. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Profile
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases.
- Inhibition of Signal Transduction Pathways : The compound interferes with key signaling pathways involved in cell proliferation and survival.
Case Studies
A notable case study involved the administration of this compound in animal models bearing tumors. The results showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. This suggests that this compound could serve as a promising candidate for further clinical development in oncology.
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to a class of compounds known for their diverse biological activities. The thieno[3,2-d]pyrimidine moiety is particularly notable for its ability to interact with various biological targets, making it a subject of interest in drug discovery.
Pharmacological Properties
- Antimicrobial Activity : Compounds containing the thieno[3,2-d]pyrimidine structure have shown significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural characteristics suggest potential antitumor activity. Research shows that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Applications
Recent studies have highlighted the broad-spectrum antimicrobial efficacy of compounds containing the thieno[3,2-d]pyrimidine framework.
Case Studies
- A study reported that derivatives of thieno[3,2-d]pyrimidines exhibited potent antibacterial activity against Xanthomonas oryzae, a significant plant pathogen . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antibacterial potency.
- Another investigation revealed that certain thieno[3,2-d]pyrimidine analogs displayed substantial antifungal activity against Candida albicans and Aspergillus fumigatus . These findings suggest that the compound could be further explored for agricultural applications as an antifungal agent.
Therapeutic Insights
The therapeutic implications of N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide extend beyond antimicrobial activity.
Potential as a Neuroprotectant
Emerging research indicates that similar compounds may possess neuroprotective properties. They have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This opens avenues for investigating their use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Thieno[3,2-d]pyrimidin-4-one vs. Pyrimidin-4-one: The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from simpler pyrimidin-4-one derivatives (e.g., compound 5.6 in ).
- Benzamide-Acetamide Hybrids: Compounds like 8 () share the dichlorophenyl-acetamide moiety but incorporate benzamide and sulfonamide groups instead of a thienopyrimidinone core. These structural differences influence target specificity; for example, compound 8 exhibits urease inhibition (IC₅₀ = 0.89 µM), likely due to sulfonamide-mediated enzyme interactions .
Substituent Effects
Halogenated Aromatic Groups :
The 2,6-dichlorophenyl group in the target compound is also present in 5.6 () and 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). This substituent enhances lipophilicity and metabolic stability, as evidenced by the high melting points (e.g., 230°C for 5.6 ) and resistance to oxidative degradation .Alkyl and Heterocyclic Side Chains :
The ethyl-aminated side chain in the target compound contrasts with the thiazolyl group in ’s compound. The latter’s crystal structure reveals a twisted conformation (79.7° between dichlorophenyl and thiazol rings), which may limit membrane permeability compared to the more flexible ethyl group in the target compound .
Data Table: Key Structural and Functional Properties
Preparation Methods
Thiourea-Mediated Cyclization
Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phenyl isothiocyanate in dry benzene to form a thioureido intermediate. Subsequent treatment with hydrazine hydrate in ethanol induces cyclization to yield 3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Reaction Conditions
Oxidative Cyclization
Alternative methods employ oxidative agents for ring closure. For example, treatment of 2-aminothiophene-3-carbonitrile with acetic anhydride under reflux forms the pyrimidinone ring via intramolecular cyclization.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Byproduct | Acetic acid |
| Purification | Recrystallization (ethanol) |
Functionalization at the 2-Position
The methyl group at the 2-position of the thienopyrimidinone core is introduced via alkylation or nucleophilic substitution.
Chloromethylation and Ethylamine Coupling
Chloromethylation of 4-oxothieno[3,2-d]pyrimidine using chloromethyl ethyl ether in the presence of AlCl₃ generates 2-(chloromethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine. This intermediate reacts with ethylamine in THF to form 2-(ethylaminomethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Optimization Notes
- Catalyst : Triethylamine (10 mol%) improves nucleophilic substitution efficiency.
- Side Reaction : Over-alkylation is minimized by maintaining a 1:1 molar ratio of chloromethyl derivative to ethylamine.
Acetamide Side-Chain Installation
The N-(2,6-dichlorophenyl)acetamide moiety is introduced via amide coupling.
Carbodiimide-Mediated Coupling
2-(Ethylaminomethyl)-4-oxothieno[3,2-d]pyrimidine reacts with 2,6-dichlorophenylacetic acid using EDCI/HOBt in DMF.
Procedure
- Activate 2,6-dichlorophenylacetic acid with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
- Add the amine derivative dropwise, stir at room temperature for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 55–60%
Schotten-Baumann Acylation
An alternative one-pot method involves treating the amine with 2,6-dichlorophenylacetyl chloride in a biphasic system (CH₂Cl₂/NaOH). This method offers faster reaction times but lower yields (40–45%) due to hydrolysis side reactions.
Integrated Synthetic Routes
Route A: Sequential Functionalization
- Synthesize thienopyrimidinone core (Step 1.1).
- Chloromethylation and ethylamine coupling (Step 2.1).
- EDCI-mediated acetamide formation (Step 3.1).
Total Yield : 28–32%
Route B: Convergent Approach
- Prepare N-(2,6-dichlorophenyl)acetamide separately.
- Couple with pre-functionalized 2-(ethylaminomethyl)thienopyrimidinone using Mitsunobu conditions (DIAD, PPh₃).
Advantages : Higher modularity; Yield : 35–38%
Analytical Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.55–7.60 (m, 2H, dichlorophenyl), 4.12 (s, 2H, CH₂N), 3.45 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.25 (t, J = 7.0 Hz, 3H, CH₃).
- HRMS (ESI) : m/z calcd. for C₁₇H₁₆Cl₂N₄O₂S [M+H]⁺ 411.31, found 411.29.
Challenges and Optimizations
- Stereochemical Control : Racemization during amide coupling is mitigated using low temperatures (0–5°C).
- Solvent Selection : DMF enhances solubility but complicates purification; switching to THF improves phase separation.
- Scale-Up : Pilot-scale reactions (≥100 g) require slow addition of ethylamine to prevent exothermic side reactions.
Q & A
Q. What are the key synthetic steps and purification challenges for this compound?
The synthesis involves:
- Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one ring via cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using POCl₃ or DMF as solvents) .
- Substituent introduction : Alkylation/amination reactions to attach the ethylaminoacetamide and dichlorophenyl groups, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity. Challenges include isolating intermediates due to low solubility and managing byproducts from multi-step reactions .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
Critical techniques and diagnostic signals include:
- ¹H NMR : Peaks for NH (δ 10.10–12.50 ppm), aromatic protons (δ 7.28–7.82 ppm), and methylene groups (δ 4.12 ppm) .
- Mass spectrometry : Molecular ion [M+H]⁺ matching the calculated mass (e.g., m/z 344.21 for a related analog) .
- Elemental analysis : Validation of C, N, and S content (e.g., C: 45.29% vs. calc. 45.36%) .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of the thieno[3,2-d]pyrimidin-4-one intermediate?
Use Design of Experiments (DoE) to evaluate parameters:
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% efficiency |
| Solvent | DMF, DMSO, THF | DMF | Improved cyclization |
| Catalyst | K₂CO₃, NaH | K₂CO₃ | Reduced side reactions |
| Statistical models (e.g., response surface methodology) can identify interactions between variables, as demonstrated in flow-chemistry optimizations . |
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Assay validation : Compare results under standardized conditions (e.g., pH, temperature, cell line).
- Solubility testing : Use DMSO or PEG-400 to ensure compound dissolution .
- Structural analogs : Cross-reference activities of derivatives (e.g., 2-chloro vs. 4-methylphenyl substitutions altering IC₅₀ values by 3-fold) .
- Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects .
Q. What substituent modifications enhance target selectivity and potency?
Structure-Activity Relationship (SAR) studies reveal:
| Substituent Position | Modification | Effect on Activity | Source |
|---|---|---|---|
| Thienopyrimidine C-3 | Ethyl → Benzyl | Increased kinase inhibition (IC₅₀: 0.5 μM → 0.2 μM) | |
| Acetamide N-aryl | 2,6-Dichloro → 4-Methoxy | Improved solubility (LogP: 3.1 → 2.4) | |
| Pyrimidine C-4 | Oxo → Thio | Reduced cytotoxicity (CC₅₀: 10 μM → 50 μM) |
Q. Which computational methods guide derivative design with improved ADMET properties?
- Molecular docking : Predict binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina .
- Molecular dynamics : Simulate ligand-receptor stability over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F: 65–80%) and blood-brain barrier penetration (low) .
Q. What in vitro models are suitable for mechanistic studies in cancer or inflammation?
- Cancer :
- Kinase inhibition assays (e.g., EGFR, VEGFR2) with IC₅₀ determination .
- Apoptosis/cell cycle analysis (flow cytometry) in MCF-7 or A549 cells .
- Inflammation :
- COX-2 enzyme inhibition (ELISA) .
- Cytokine profiling (IL-6, TNF-α) in LPS-stimulated macrophages .
Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., via TLC or HPLC) to ensure reaction progression .
- Data triangulation : Combine NMR, MS, and elemental analysis for structural confirmation .
- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cell-line use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
